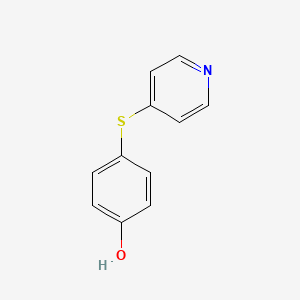
4-(Pyridin-4-ylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “4-(Pyridin-4-ylsulfanyl)phenol” and similar compounds often involves the use of phenols . A scalable and green one-minute synthesis of substituted phenols has been reported, which involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-ylsulfanyl)phenol” is characterized by a pyridinyl group attached to a phenol group via a sulfanyl linker . The InChI code for this compound is 1S/C11H9NOS/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H .Chemical Reactions Analysis
Phenols, like “4-(Pyridin-4-ylsulfanyl)phenol”, are highly reactive substrates for electrophilic aromatic substitution reactions . They are strongly activating, making electrophilic addition often difficult to limit to a single addition .Physical And Chemical Properties Analysis
“4-(Pyridin-4-ylsulfanyl)phenol” is a powder at room temperature . It has a molecular weight of 203.26 and a density of 1.31±0.1 g/cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
4-(Pyridin-4-ylsulfanyl)phenol: has been studied for its potential antimicrobial properties. The compound’s structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .
Antioxidant Properties
This compound exhibits antioxidant properties due to its phenolic structure. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Its application in this field could be significant for developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Cancer Research
In cancer research, 4-(Pyridin-4-ylsulfanyl)phenol is being explored for its cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis, particularly through the mitochondrial pathway, makes it a candidate for anti-cancer drug development .
Material Science
Due to its unique chemical properties, this compound can be used in material science, particularly in the synthesis of novel polymers. These polymers could have enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .
Environmental Applications
4-(Pyridin-4-ylsulfanyl)phenol: can be utilized as a low-cost adsorbent for the removal of pollutants from water. Its phenolic structure has the potential to bind with toxic compounds, thus purifying water sources and contributing to environmental sustainability .
Bioavailability Enhancement
The compound’s structure may be modified to enhance the bioavailability of pharmaceuticals. By attaching 4-(Pyridin-4-ylsulfanyl)phenol to drug molecules, their absorption and efficacy can be improved, which is a significant area of research in drug delivery systems .
Safety and Hazards
The safety information for “4-(Pyridin-4-ylsulfanyl)phenol” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-pyridin-4-ylsulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMGNZJMTUYLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylsulfanyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

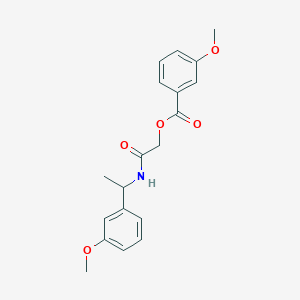
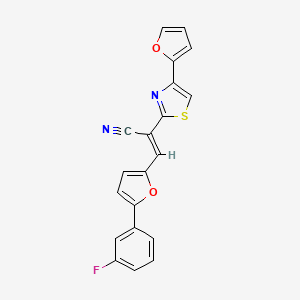
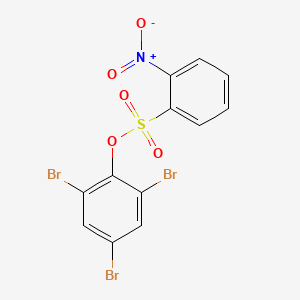
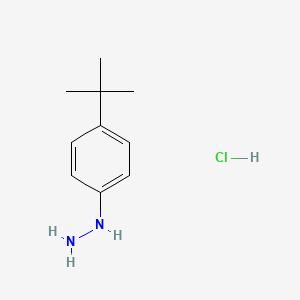
![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)
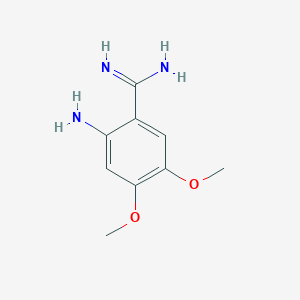
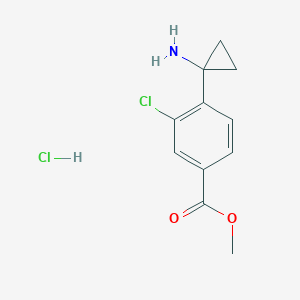
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)
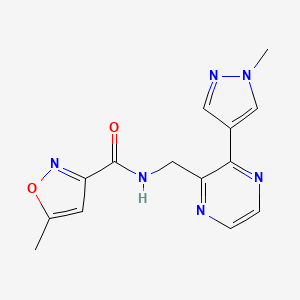
![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)

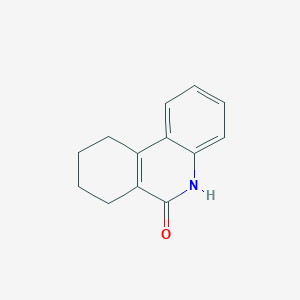
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)